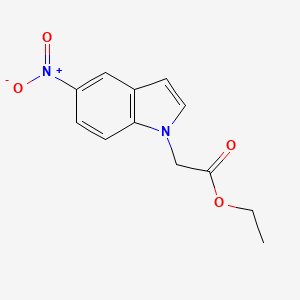

(5-Nitro-1H-indol-1-YL)-acetic acid ethyl ester

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

(5-Nitro-1H-indol-1-yl)-acetic acid ethyl ester: is a chemical compound with the molecular formula C12H12N2O4. It belongs to the class of indole derivatives, which are known for their diverse biological activities and applications in various fields such as chemistry, biology, medicine, and industry.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The compound can be synthesized through several synthetic routes, including the Fischer indole synthesis, which involves the cyclization of phenylhydrazine derivatives under acidic conditions. Another common method is the reaction of indole with nitric acid to introduce the nitro group at the 5-position, followed by esterification with ethyl chloroacetate.

Industrial Production Methods: In an industrial setting, the compound is typically produced using large-scale reactors with controlled temperature and pressure conditions to ensure high yield and purity. The use of catalysts and optimized reaction conditions helps in achieving efficient production.

Analyse Chemischer Reaktionen

(5-Nitro-1H-indol-1-yl)-acetic acid ethyl ester: undergoes various types of chemical reactions, including:

Oxidation: The nitro group can be further oxidized to produce nitroso or nitrate derivatives.

Reduction: The nitro group can be reduced to an amino group, resulting in the formation of amino derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions at the ester group, leading to the formation of different esters or amides.

Common Reagents and Conditions:

Oxidation: Potassium permanganate (KMnO4) in alkaline medium.

Reduction: Tin (Sn) and hydrochloric acid (HCl) or iron (Fe) and HCl.

Substitution: Various nucleophiles such as alcohols or amines in the presence of a base.

Major Products Formed:

Nitroso derivatives from oxidation.

Amino derivatives from reduction.

Different esters or amides from substitution reactions.

Wissenschaftliche Forschungsanwendungen

(5-Nitro-1H-indol-1-yl)-acetic acid ethyl ester: has several scientific research applications, including:

Chemistry: Used as an intermediate in the synthesis of more complex indole derivatives.

Biology: Studied for its potential biological activities, such as antimicrobial and antiviral properties.

Medicine: Investigated for its therapeutic potential in treating various diseases, including cancer and neurological disorders.

Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The compound exerts its effects through various molecular targets and pathways, depending on its application. For example, in antimicrobial activity, it may inhibit bacterial cell wall synthesis or disrupt viral replication processes. The exact mechanism of action can vary based on the specific biological system and the type of reaction involved.

Vergleich Mit ähnlichen Verbindungen

(5-Nitro-1H-indol-1-yl)-acetic acid ethyl ester: is compared with other similar indole derivatives, such as:

Ethyl 2-(3-(5-(4-nitrophenyl)-1-phenyl-4,5-dihydro-1H-pyrazol-3-yl)-1H-indol-1-yl)acetate: Known for its antiviral activity against Herpes Simplex Virus-1 (HSV-1).

4-Alkyl-1-(5-fluoro-3-phenyl-1H-indole-2-carbonyl)thiosemicarbazide: Investigated for its antiviral activity against RNA and DNA viruses.

The uniqueness of This compound lies in its specific structural features and the resulting biological activities, which distinguish it from other indole derivatives.

Biologische Aktivität

Potential Biological Activities

(5-Nitro-1H-indol-1-YL)-acetic acid ethyl ester belongs to the class of indole derivatives, which are known for their wide range of biological activities. Indole derivatives have shown various pharmacological properties, including:

- Antimicrobial activity

- Anticancer properties

- Anti-inflammatory effects

- Antioxidant properties

- Enzyme inhibition

Antimicrobial Activity

Indole derivatives have demonstrated significant antimicrobial properties. While specific data for this compound is not available, similar compounds have shown promising results. For instance, some indole derivatives have exhibited potent antiviral activity against the Coxsackie B4 virus with IC50 values ranging from 0.4 to 2.1 μg/mL.

Anticancer Properties

Many indole derivatives have shown potential as anticancer agents. The presence of the nitro group at the 5-position of the indole ring in this compound may contribute to its anticancer activity. For example, compound 17 in a study of indole derivatives displayed significant anticancer activity across multiple cancer cell lines, achieving 78.76% growth inhibition in leukemia cells at a concentration of 10 μM .

Enzyme Inhibition

Indole derivatives have shown promise as enzyme inhibitors. While specific data for this compound is not available, similar compounds have demonstrated inhibitory effects on enzymes such as 5-lipoxygenase (5-LOX) and soluble epoxide hydrolase (sEH) .

Structure-Activity Relationship

The biological activity of this compound is likely influenced by its structural features:

- The nitro group at the 5-position may enhance its biological activity and reactivity.

- The ethyl ester group could affect its lipophilicity and bioavailability.

- The indole core is known to interact with various biological targets.

Research Directions

To fully elucidate the biological activity of this compound, the following research directions are recommended:

- In vitro screening: Conduct comprehensive screening against various cancer cell lines, microbial strains, and enzyme assays to determine its spectrum of activity.

- Structure-activity relationship studies: Synthesize and test analogues with modifications to the nitro group, ester moiety, and indole core to optimize biological activity.

- Mechanism of action studies: Investigate the compound's interactions with potential biological targets using techniques such as molecular docking and in vitro binding assays.

- In vivo studies: Evaluate the compound's efficacy and safety in animal models for promising activities identified in vitro.

Eigenschaften

IUPAC Name |

ethyl 2-(5-nitroindol-1-yl)acetate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O4/c1-2-18-12(15)8-13-6-5-9-7-10(14(16)17)3-4-11(9)13/h3-7H,2,8H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WZZYPIGFBQMUAT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CN1C=CC2=C1C=CC(=C2)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.